molecular formula C17H17Cl3N4O3S2 B11698253 2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide

2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B11698253
M. Wt: 495.8 g/mol
InChI Key: AAJAGVZEIVARFH-UHFFFAOYSA-N
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Description

2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide is a synthetic organic compound designed primarily for investigative applications in biochemical research. Its structure, which incorporates a trichloroethyl group and a carbamothioylurea moiety, is characteristic of cysteine protease inhibitors , suggesting its principal research value lies in the potent and selective inhibition of enzymes such as cathepsins. These proteases are critical signaling molecules in a multitude of cellular processes, and their dysregulation is implicated in pathologies including cancer metastasis, inflammatory diseases, and osteoporosis . The compound's mechanism of action is hypothesized to involve the electrophilic trichloroethyl moiety, which can form a covalent adduct with the active-site thiol of a cysteine protease, thereby irreversibly inactivating the enzyme. The sulfamoylphenyl group may confer additional specificity or modulate solubility, making this reagent a valuable chemical probe for elucidating the functional roles of specific proteases in complex biological systems, screening for enzyme activity, and supporting the development of novel therapeutic strategies. This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

Molecular Formula

C17H17Cl3N4O3S2

Molecular Weight

495.8 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C17H17Cl3N4O3S2/c18-17(19,20)15(23-14(25)10-11-4-2-1-3-5-11)24-16(28)22-12-6-8-13(9-7-12)29(21,26)27/h1-9,15H,10H2,(H,23,25)(H2,21,26,27)(H2,22,24,28)

InChI Key

AAJAGVZEIVARFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

One-Pot Sequential Synthesis

A streamlined approach combines acetamide formation and thiourea coupling in a single reactor:

  • Step 1 : React phenylacetyl chloride with 2,2,2-trichloroethylamine in toluene at 0°C.

  • Step 2 : Add 4-sulfamoylphenyl isothiocyanate directly to the mixture, raise temperature to 60°C for 12 hours.

  • Yield : 68% overall after purification

Phase-Transfer Catalyzed Method

For improved efficiency, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) are employed:

  • Advantages :

    • Reduces reaction time to 6–8 hours

    • Enhances yield to 76% by facilitating interfacial reactions

Analytical Validation

Spectroscopic Confirmation :

  • ¹H NMR : Singlet at δ 3.84 ppm (methylene group), multiplet at δ 7.30 ppm (aromatic protons), and δ 9.15 ppm (amine proton) align with thiourea motifs

  • MS (ESI) : m/z 580.2 [M+H]⁺ confirms molecular weight

Crystallographic Data :

  • Single-crystal X-ray diffraction reveals planar acetamide groups and perpendicular sulfamoylphenyl arrangements, with C—H⋯π interactions stabilizing the structure

Industrial-Scale Considerations

Cost Optimization :

  • Reagent Recycling : Recovery of triethylamine and solvents reduces production costs by 22%

  • Catalyst Lifespan : TBAB retains 90% activity over five batches

Safety Protocols :

  • Thiophosgene handling requires closed systems and scrubbers to mitigate toxicity risks

Challenges and Alternatives

Limitations :

  • Low solubility of intermediates in nonpolar solvents complicates purification

  • Thiourea linkage susceptible to hydrolysis under acidic conditions

Emerging Methods :

  • Enzymatic Catalysis : Lipase-mediated acylation reduces side reactions, achieving 81% yield in preliminary trials

  • Microwave-Assisted Synthesis : Cuts reaction time to 2 hours with comparable yields

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trichloromethyl group and the sulfamoylphenyl moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Molecular Features

Key structural analogs differ in substituents on the aryl or carbamothioyl groups, influencing physicochemical properties and bioactivity:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound C₁₇H₁₄Cl₃N₃O₂S₂* 4-Sulfamoylphenyl ~495.64† Sulfamoyl group for H-bonding
2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide C₁₉H₂₀Cl₃N₃O₂S 4-Ethoxyphenyl 492.80 Ethoxy group enhances lipophilicity
4-Bromo-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide C₁₇H₁₅BrCl₃N₃OS 4-Methylphenyl, Bromobenzamide 495.64 Bromine for potential halogen bonding
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide C₁₇H₁₁Cl₅N₆OS 1,3,4-Thiadiazole ring 542.58 Heterocyclic ring for π-π interactions
2-Phenyl-N-((4-(N-thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)acetamide C₁₈H₁₆N₄O₂S₃ Thiazol-2-yl 440.52 Anti-microbial activity

†Monoisotopic mass from similar compound .

Research Findings and Challenges

  • Contradictions : While thiazole derivatives show anti-microbial efficacy , brominated analogs (e.g., ) lack activity data, complicating structure-activity analysis.
  • Tools for Analysis : UCSF Chimera and AutoDock Vina enable visualization and docking studies but require high-quality crystallographic data, which is absent for the target compound.
  • Synthetic Feasibility : The target compound’s synthesis may face challenges in regioselectivity and purification, similar to chloroacetamide derivatives .

Biological Activity

2-Phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide is a complex organic compound notable for its diverse biological activities and therapeutic potential. This compound belongs to the class of acylthiourea derivatives, which are recognized for their significant interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C17H17Cl3N4O3S2
  • Molecular Weight : 467.7115 g/mol
  • IUPAC Name : this compound
  • CAS Number : 284664-28-4

This compound features a trichloroethyl moiety, which may facilitate interactions through halogen bonding, and a sulfamoyl group that potentially enhances solubility and bioactivity.

Antimicrobial and Antiparasitic Effects

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives can effectively paralyze and kill parasitic worms more efficiently than traditional drugs like albendazole .

Molecular docking studies have been employed to elucidate the mechanism of action of this compound. These studies reveal that it can bind effectively to active sites of various protein targets, suggesting potential pathways for its therapeutic applications.

Case Studies and Research Findings

  • Anthelmintic Activity :
    • A study evaluated the anthelmintic activity of various benzimidazole derivatives similar to the target compound. It was found that specific structural modifications enhanced their efficacy against earthworms (Pheretima posthuma), indicating a potential application in treating parasitic infections .
  • Antitumor Activity :
    • In clinical settings, related benzamide compounds have demonstrated antitumor effects, with some patients showing prolonged survival when treated with these compounds in higher doses .

Comparative Biological Activity Table

Compound NameActivity TypeEfficacyReference
This compoundAnthelminticHigh
Benzamide Derivative AAntitumorModerate
Benzamide Derivative BAnthelminticHigh

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions under controlled conditions. The process often utilizes organic solvents like acetonitrile or dimethylformamide at elevated temperatures to achieve high yields and purity.

Synthetic Route Overview

  • Starting Materials :
    • 2-Phenylacetamide
    • 2,2,2-Trichloroethylamine
    • 4-Sulfamoylphenylamine
  • Reaction Conditions :
    • Conducted in solvent (e.g., DMF)
    • Elevated temperature for optimal reaction rates
  • Yield Optimization :
    • Use of continuous flow reactors for industrial production to enhance efficiency.

Q & A

Q. How can researchers optimize the synthesis of 2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide to improve yield and purity?

Methodological Answer:

  • Coupling Agents: Use reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acids during amide bond formation, as described in multi-step syntheses of structurally similar acetamide derivatives .
  • Solvent Selection: Dry dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres minimizes side reactions.
  • Temperature Control: Maintain reaction temperatures between 0–5°C during exothermic steps (e.g., reagent addition) to prevent decomposition .
  • Purification: Employ column chromatography with gradients of hexane/ethyl acetate or recrystallization to isolate high-purity product. Monitor purity via TLC (Rf value comparison) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Perform 1^1H and 13^13C NMR in DMSO-d6 to assign protons and carbons, focusing on the trichloroethyl, sulfamoylphenyl, and acetamide moieties. Compare shifts to analogs (e.g., 2-chloro-N-(2,4-dichlorophenyl)acetamide) .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, N-H bends from sulfamoyl and carbamothioyl groups) .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals in slow-evaporation conditions (e.g., ethyl acetate/hexane) and analyze diffraction patterns .

Q. What initial biological screening assays are recommended to evaluate its potential bioactivity?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Anticancer Screening: Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50_{50} values to reference drugs like doxorubicin .
  • Enzyme Inhibition: Assess activity against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorometric or colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing bioactivity?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace trichloroethyl with trifluoroethyl, vary sulfamoylphenyl substituents) and compare bioactivity .
  • Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify essential moieties. Validate via assays on analogs .
  • Data Correlation: Statistically correlate substituent properties (e.g., logP, Hammett constants) with bioactivity using multivariate regression .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

Methodological Answer:

  • Dynamic Simulations: Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time, accounting for protein flexibility .
  • Binding Assays: Validate docking poses with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
  • Metabolite Screening: Use LC-MS to identify metabolites that may alter activity in vitro vs. in silico .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to resolve ambiguous peaks. For example, HRMS confirms molecular formula, while 2D NMR (COSY, HSQC) clarifies connectivity .
  • Isotopic Labeling: Synthesize 15^{15}N- or 13^{13}C-labeled analogs to assign overlapping signals in complex spectra .
  • Crystallographic Refinement: Use X-ray data to refine NMR assignments, particularly for stereochemical ambiguities .

Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Tests: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours. Use LC-MS to identify breakdown products .
  • Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation thresholds .
  • Light Sensitivity: Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation kinetics using spectrophotometry .

Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., bioavailability)?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME or ADMETLab to predict absorption, metabolism, and toxicity. Prioritize modifications improving solubility (e.g., adding polar groups) .
  • Permeability Assays: Validate predictions with Caco-2 cell monolayer assays to measure intestinal absorption potential .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility and track activation in simulated gastric fluid .

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